

An In-depth Technical Guide on the Toxicological Data of cis-6-Nonenal

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Compound of Interest

Compound Name: cis-6-Nonenal

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This technical guide provides a comprehensive overview of the available toxicological data for **cis-6-Nonenal** (CAS No. 2277-19-2), a fragrance ingredient. The information is compiled from safety assessments and publicly available data, with a focus on quantitative endpoints, experimental methodologies, and the logical framework for safety evaluation.

Executive Summary

Cis-6-Nonenal has been evaluated for a range of toxicological endpoints, including genotoxicity, repeated dose toxicity, reproductive toxicity, skin sensitization, and others.^[1] A significant portion of the safety assessment relies on the principle of read-across, utilizing data from structurally similar molecules to infer the toxicological profile of **cis-6-Nonenal**.^{[1][2]} The existing data supports its use as a fragrance ingredient under current exposure levels.^{[1][2]}

Quantitative Toxicological Data

The quantitative toxicological data for **cis-6-Nonenal** and its read-across analogs are summarized below.

Table 1: Skin Sensitization Data for **cis-6-Nonenal**

Endpoint	Value	Species	Study Type	Read-Across Analog	Reference
No Expected Sensitization Induction Level (NESIL)	1700 µg/cm ²	N/A	Read-across	10-undecenal (CAS # 112-45-8)	[1]

Table 2: Repeated Dose and Reproductive Toxicity Data (Read-Across)

Endpoint	Value	Species	Study Type	Read-Across Analog	Reference
Margin of Exposure (MOE)	>100	Rat	OECD 422 (Combined Repeated Dose/Reproductive/Developmental Toxicity Screening Test)	Hexanal (CAS # 66-25-1)	[1] [2]

Table 3: Local Respiratory Toxicity Data

Endpoint	Value	Basis	Reference
Threshold of Toxicological Concern (TTC)	< 1.4 mg/day	Cramer Class I material	[1] [2]

Table 4: Genotoxicity Data

Assay	Result	Metabolic Activation	Read-Across Analog	Reference
BlueScreen Assay	Negative	With and Without	N/A	[1]
Genotoxicity	Not Expected	N/A	decen-1-al (CAS # 65405-70-1)	[1][2]

Experimental Protocols

Detailed methodologies for key experiments cited in the safety assessment of **cis-6-Nonenal** are provided below.

3.1. Genotoxicity: BlueScreen Assay

The genotoxicity of **cis-6-Nonenal** was evaluated using the BlueScreen assay.[1] This is a human cell-based assay that measures both genotoxicity and cytotoxicity.[1]

- Principle: The assay utilizes a human lymphoblastoid cell line (e.g., TK6) that contains a reporter gene construct. Damage to the DNA induces a cellular stress response, leading to the expression of the reporter gene, which can be quantified.
- Methodology:
 - Cells are exposed to various concentrations of **cis-6-Nonenal**, both with and without an external metabolic activation system (S9 fraction).
 - Cytotoxicity is determined by measuring relative cell density. A result is considered positive for cytotoxicity if the relative cell density is below 80%.
 - Genotoxicity is assessed by measuring the induction of the reporter gene.
- Results for **cis-6-Nonenal**: The substance was found to be positive for cytotoxicity but negative for genotoxicity in the BlueScreen assay, both with and without metabolic activation. [1]

3.2. Repeated Dose and Reproductive Toxicity: Read-Across from Hexanal (OECD 422)

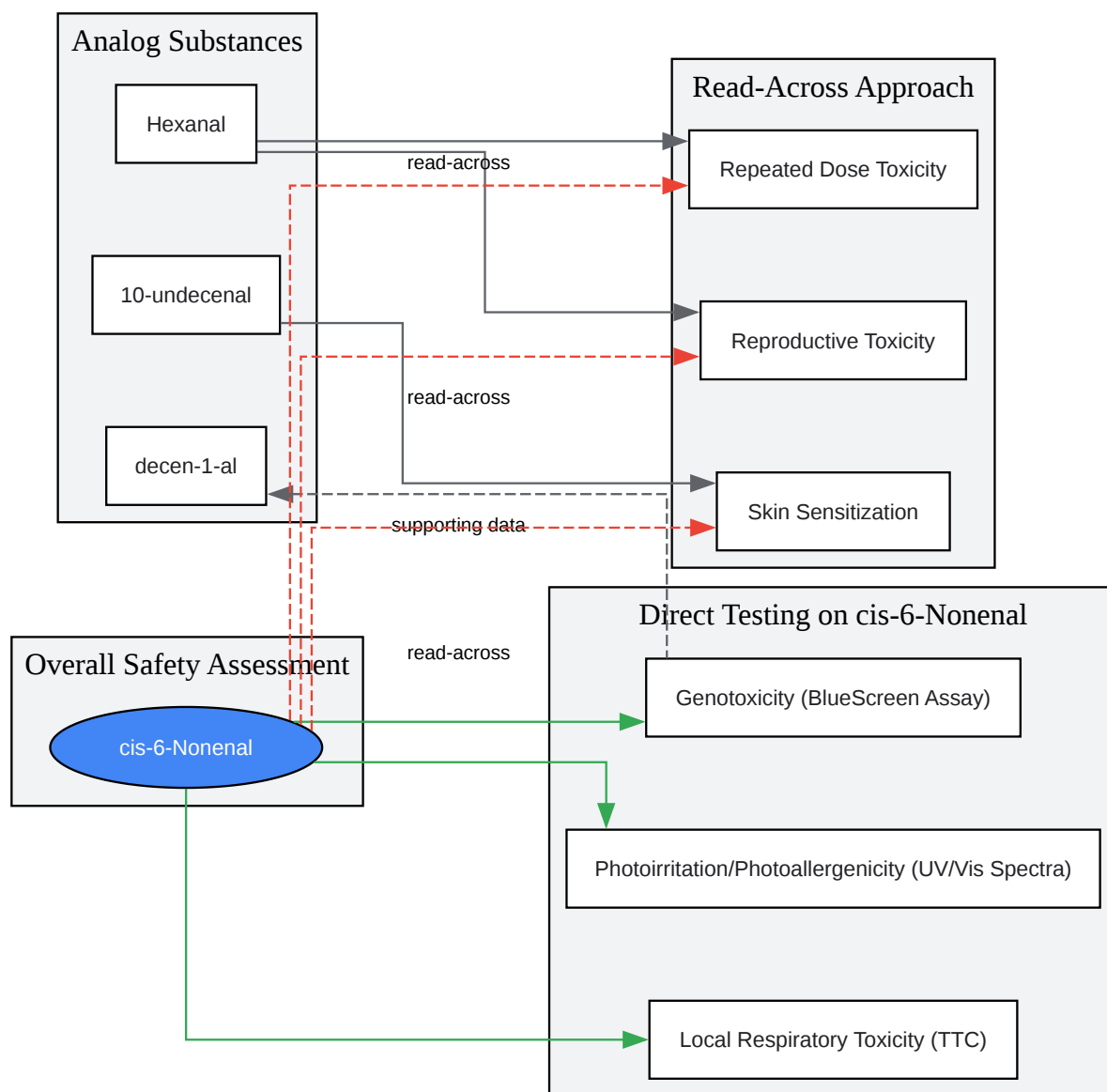
No direct repeated dose or reproductive toxicity studies have been conducted on **cis-6-Nonenal**. The safety assessment relies on a read-across from hexanal, for which an OECD 422 guideline study was performed.^[1]

- Study Design: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test.
- Species: Wistar Han rats.
- Groups: Four groups of 12 rats per sex per dose.
- Administration: Gavage.
- Dosage Levels: 0, 100, 300, or 1000 mg/kg/day.
- Dosing Period: Males were dosed for 42 days (2 weeks prior to mating, during mating, and until study completion). Females were dosed for 14 days prior to mating, during mating, gestation, and lactation until day 4 post-partum.
- Endpoints Evaluated:
 - Repeated Dose: Clinical observations, body weight, food consumption, hematology, clinical chemistry, organ weights, and histopathology.
 - Reproductive/Developmental: Mating performance, fertility, gestation length, parturition, litter size, pup viability, and pup weight.
- Conclusion for **cis-6-Nonenal**: Based on the data from this study on hexanal, a Margin of Exposure (MOE) greater than 100 was calculated for **cis-6-Nonenal** for both repeated dose and reproductive toxicity endpoints, indicating a low safety concern at current exposure levels.^{[1][2]}

Visualizations: Workflows and Logical Relationships

4.1. Safety Assessment Workflow for **cis-6-Nonenal**

The following diagram illustrates the overall workflow for the safety assessment of **cis-6-Nonenal**, highlighting the use of direct testing and read-across approaches.

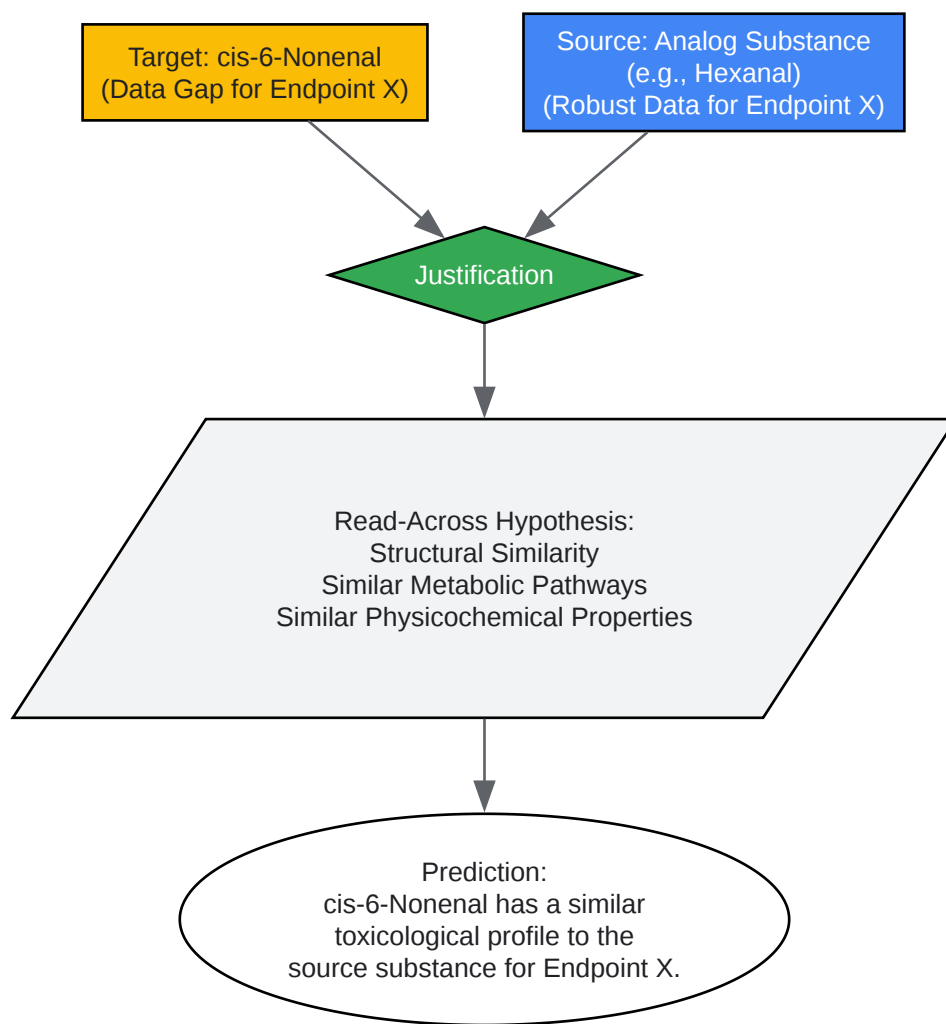


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Diagram 1: Safety assessment workflow for **cis-6-Nonenal**.

4.2. Logical Framework for Read-Across

This diagram illustrates the logical framework of the read-across approach used in the safety assessment of **cis-6-Nonenal**.



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Diagram 2: Logical framework for the read-across approach.

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References

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- 2. cis-6-Nonenal | C₉H₁₆O | CID 5362720 - PubChem [pubchem.ncbi.nlm.nih.gov]

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